Antiparasitic Activity: 5,7,8-Trimethoxycoumarin Exhibits Selectivity Against Trypanosoma cruzi over Leishmania amazonensis
In a direct comparative study isolating compounds from Zanthoxylum tingoassuiba roots, 5,7,8-Trimethoxycoumarin demonstrated differential antiparasitic activity against Trypanosoma cruzi epimastigotes and Leishmania amazonensis promastigotes. The compound showed an IC50 of 25.5 μM against T. cruzi, which is approximately 2.3-fold more potent than its activity against L. amazonensis (IC50 = 57.7 μM) . In contrast, the lignan syringaresinol (compound 9) isolated from the same extract exhibited greater potency and a different selectivity profile, with IC50 values of 7.55 μM against T. cruzi and 11.98 μM against L. amazonensis [1].
| Evidence Dimension | In vitro antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | T. cruzi: 25.5 μM; L. amazonensis: 57.7 μM |
| Comparator Or Baseline | Syringaresinol (lignan from same source): T. cruzi: 7.55 μM; L. amazonensis: 11.98 μM |
| Quantified Difference | 5,7,8-Trimethoxycoumarin is 3.4-fold less potent against T. cruzi and 4.8-fold less potent against L. amazonensis compared to syringaresinol. |
| Conditions | Epimastigote (T. cruzi) and promastigote (L. amazonensis) forms; 72-hour incubation; dose-response 0-100 μM. |
Why This Matters
This data provides a baseline for selecting 5,7,8-Trimethoxycoumarin as a moderate-potency probe in antiparasitic studies, particularly when a less cytotoxic or structurally distinct comparator to more potent lignans like syringaresinol is required.
- [1] Costa, E.V., et al. (2018). In vitro antileishmanial and antitrypanosomal activity of compounds isolated from the roots of Zanthoxylum tingoassuiba. Revista Brasileira de Farmacognosia, 28(5), 551-558. doi:10.1016/j.bjp.2018.04.013 View Source
